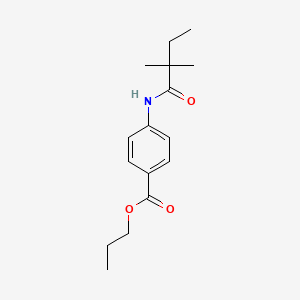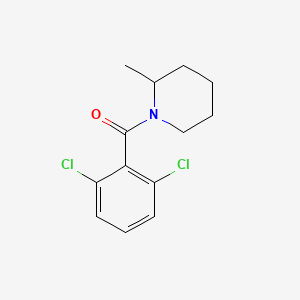
3-phenyl-N-(4-phenylbutan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-(4-phenylbutan-2-yl)propanamide is an organic compound with the molecular formula C19H23NO It is characterized by the presence of a phenyl group attached to a propanamide backbone, with an additional phenylbutan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(4-phenylbutan-2-yl)propanamide can be achieved through several methods. One common approach involves the amidation of primary nitroalkanes. This process typically includes the conversion of primary nitroalkanes to carboxylic acids, followed by amidation to form the desired amide . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the transformation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(4-phenylbutan-2-yl)propanamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents like hydrogen or metal hydrides.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-phenyl-N-(4-phenylbutan-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-phenyl-N-(4-phenylbutan-2-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence biological processes, such as enzyme activity or receptor binding, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-N-(3-methylbutyl)propanamide: This compound has a similar structure but with a different substituent on the amide nitrogen.
N-phenylpropanamide: A simpler analog with a phenyl group directly attached to the amide nitrogen.
Uniqueness
3-phenyl-N-(4-phenylbutan-2-yl)propanamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions that are not observed with simpler analogs.
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-phenyl-N-(4-phenylbutan-2-yl)propanamide |
InChI |
InChI=1S/C19H23NO/c1-16(12-13-17-8-4-2-5-9-17)20-19(21)15-14-18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,20,21) |
InChI Key |
XGZOCTMNPUCEJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate](/img/structure/B14960621.png)

![2-phenyl-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B14960626.png)


![N-(2-ethylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14960642.png)


![2-methyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B14960665.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B14960673.png)


